molecular formula C10H16N2 B1594707 4-Butylbenzene-1,2-diamine CAS No. 3663-23-8

4-Butylbenzene-1,2-diamine

Cat. No.: B1594707
CAS No.: 3663-23-8
M. Wt: 164.25 g/mol
InChI Key: WQEGHHLKDKIWKM-UHFFFAOYSA-N
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Description

4-Butylbenzene-1,2-diamine is an aromatic diamine with a butyl substituent at the para position relative to the two adjacent amino groups on the benzene ring. This compound is structurally analogous to other substituted benzene-1,2-diamines, which are widely used as intermediates in organic synthesis, pharmaceutical chemistry, and materials science. These derivatives differ in their electronic and steric properties, influencing their reactivity, stability, and applications.

Properties

IUPAC Name

4-butylbenzene-1,2-diamine
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InChI

InChI=1S/C10H16N2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WQEGHHLKDKIWKM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
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DSSTOX Substance ID

DTXSID3063120
Record name 1,2-Benzenediamine, 4-butyl-
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Molecular Weight

164.25 g/mol
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Vapor Pressure

0.000174 [mmHg]
Record name 4-Butyl-1,2-benzenediamine
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CAS No.

3663-23-8
Record name 4-Butyl-1,2-benzenediamine
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Record name 4-Butyl-1,2-benzenediamine
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Record name 1,2-Benzenediamine, 4-butyl-
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Record name 1,2-Benzenediamine, 4-butyl-
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Record name 4-butylbenzene-1,2-diamine
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Record name 4-BUTYL-O-PHENYLENEDIAMINE
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Record name 4-BUTYL-1,2-BENZENEDIAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylbenzene-1,2-diamine typically involves the following steps:

    Nitration of 4-Butylbenzene: The starting material, 4-butylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 4-butyl-1,2-dinitrobenzene.

    Reduction of 4-Butyl-1,2-dinitrobenzene: The dinitro compound is then reduced to this compound using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Butylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the amine groups direct incoming electrophiles to the ortho and para positions relative to the amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: More reduced amine derivatives.

    Substitution Products: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Butylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Butylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The butyl group may influence the compound’s hydrophobic interactions and overall binding affinity.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

Substituents on the benzene ring modulate the electronic density of the aromatic system, impacting reactivity in condensation, cyclization, and substitution reactions. Key comparisons include:

Substituent (Position) Electronic Nature Steric Impact Key Applications/Reactions Yield Trends
4-Methyl () Electron-donating (+I effect) Moderate Synthesis of indoloquinoxalines , benzimidazoles Moderate to good (55–75%)
4-Chloro () Electron-withdrawing (-I effect) Low Indoloquinoxaline synthesis, pharmaceutical intermediates Good (70–85%)
4-Nitro () Strongly electron-withdrawing (-I, -M) Low Limited due to instability; requires controlled conditions Moderate (50–60%)
4-Methoxy () Electron-donating (+M effect) Moderate Benzimidazole derivatives, fluorescence probes High (80–90%)
4-Fluoro () Weakly electron-withdrawing (-I) Low Unstable intermediates; used in fluorinated pharmaceuticals Requires immediate use
4-Bromo () Electron-withdrawing (-I) Moderate Agrochemicals, materials science Not explicitly reported

Key Observations :

  • Electron-donating groups (e.g., methyl, methoxy) enhance nucleophilicity, favoring cyclization reactions like benzimidazole formation .
  • Electron-withdrawing groups (e.g., nitro, chloro) reduce electron density, slowing reactions but improving stability in some cases .

Stability and Handling

  • Nitro Derivatives : 4-Nitrobenzene-1,2-diamine is prone to decomposition under acidic or high-temperature conditions .
  • Fluoro Derivatives : 4-Fluorobenzene-1,2-diamine is highly unstable and must be used immediately after synthesis .
  • Methoxy Derivatives: Exhibit better stability due to resonance stabilization of the amino groups .

Prediction for 4-Butyl Derivative : The butyl group’s electron-donating nature may improve stability relative to nitro or fluoro derivatives but could complicate purification due to increased hydrophobicity.

Biological Activity

4-Butylbenzene-1,2-diamine, also known as 4-butyl-1,2-phenylenediamine, is an organic compound with significant potential in various biological applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic uses based on diverse research findings.

This compound is characterized by its ability to interact with metal ions, particularly copper (Cu²⁺). This interaction is crucial as it forms complexes that can be utilized as fluorescent probes in biological imaging. The compound's structure allows it to participate in various biochemical reactions, influencing enzyme activities and cellular signaling pathways.

Cellular Effects

The compound has demonstrated multiple cellular effects, primarily through its role as a fluorescent probe. By binding to copper ions, it can modulate cellular processes essential for maintaining homeostasis and facilitating enzymatic reactions. It has been studied for potential antimicrobial and anticancer properties, suggesting that it may inhibit the growth of certain pathogens and cancer cells.

Molecular Mechanism

At the molecular level, this compound's activity is largely attributed to its binding interactions with biomolecules. The coordination with copper ions enhances its reactivity and specificity towards biological targets. This mechanism is essential for understanding how the compound can influence various biological functions and potentially lead to therapeutic applications.

Case Studies and Experimental Data

A review of the literature reveals several studies investigating the biological activity of this compound:

  • Antimicrobial Activity : In vitro studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it was effective against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In one study, treated cancer cells showed reduced viability compared to untreated controls.
  • Fluorescent Probes : The compound has been successfully used in creating fluorescent probes for imaging applications in living cells. This application leverages its interaction with copper ions to visualize cellular processes.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructure VariationBiological Activity
4-Methylbenzene-1,2-diamineMethyl group instead of butylModerate antimicrobial
4-Ethylbenzene-1,2-diamineEthyl group instead of butylLower anticancer activity
4-Propylbenzene-1,2-diaminePropyl group instead of butylSimilar properties

The presence of the butyl group in this compound enhances its hydrophobic interactions compared to shorter-chain analogs, potentially leading to different biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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